molecular formula C23H19N3O3 B8506084 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one CAS No. 184782-88-5

6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-(2-hydroxyethoxy)cyclohexa-2,4-dien-1-one

Cat. No. B8506084
M. Wt: 385.4 g/mol
InChI Key: DQUGQTFARHTZHG-UHFFFAOYSA-N
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Patent
US06500887B1

Procedure details

To the thus-obtained 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-s-triazine (17.0 g, 0.05 mol) were added 2-bromoethanol (94.8 g, 0.75 mol) and dimethylformamide, and then a 48% NaOH aqueous solution (29.2 g, NaOH: 0.35 mol) was added dropwise to the mixture at 85° C. The resultant mixture was allowed to react for 10 hours at 85° C. and then cooled, followed by neutralization with concentrated hydrochloric acid. The resultant precipitate was collected through filtration, followed by washing with water and drying, yielding 2-hydroxy-4-(2-hydroxyethyloxy)phenyl-4,6-diphenyl-s-triazine (hereinafter referred to as “HETr”) (15.4 g, 80% yield). To the thus-obtained HETr (15 g, 0.039 mol) were added methacrylic acid (10 g, 0.116 mol), xylene, and p-toluenesulfonic acid (0.6 g), and then the mixture was refluxed at 140° C. for 10 hours. The resultant mixture was washed with water, followed by recrystallization from a solvent mixture of xylene/methanol (1/1), yielding a white solid product having a melting point of 195° C. (15.0 g, 85% yield).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
94.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
29.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:12]=[C:11]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:10]=1.Br[CH2:28][CH2:29][OH:30].[OH-].[Na+].Cl>CN(C)C=O>[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH2:28][CH2:29][OH:30])[CH:5]=[CH:4][C:3]=1[C:9]1[N:10]=[C:11]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:12]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
94.8 g
Type
reactant
Smiles
BrCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
29.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 10 hours at 85° C.
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected through filtration
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OCCO)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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